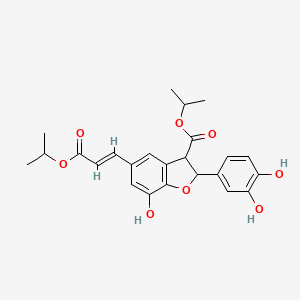
Antileishmanial agent-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antileishmanial agent-6 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound has shown promising results in both in vitro and in vivo studies, making it a potential candidate for therapeutic use against various forms of leishmaniasis, including cutaneous, mucocutaneous, and visceral leishmaniasis .
準備方法
Synthetic Routes and Reaction Conditions: Antileishmanial agent-6 can be synthesized through a multi-step process involving the coupling of hydrazine with pyrazole derivatives. The reaction typically involves the use of elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and proton nuclear magnetic resonance (1H NMR) techniques to verify the structure of the synthesized compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Antileishmanial agent-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antileishmanial activity and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydrazine, pyrazole derivatives, and various solvents such as ethanol and dimethyl sulfoxide (DMSO). Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions include various hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial activity. These derivatives are characterized by their ability to inhibit the growth and proliferation of Leishmania parasites .
科学的研究の応用
Antileishmanial agent-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of hydrazine-coupled pyrazole derivatives.
Biology: Investigated for its ability to inhibit the growth of Leishmania parasites in vitro and in vivo.
Industry: Potential use in the development of new antileishmanial drugs and formulations.
作用機序
Antileishmanial agent-6 exerts its effects by targeting specific molecular pathways within the Leishmania parasites. The compound inhibits key enzymes involved in the parasite’s metabolic processes, leading to the disruption of essential cellular functions and ultimately causing parasite death . The primary molecular targets include enzymes involved in phosphatidylcholine biosynthesis and the PI3K/Akt/mTOR signaling pathway .
類似化合物との比較
Miltefosine: An oral antileishmanial agent that targets similar molecular pathways but has different pharmacokinetic properties.
Amphotericin B: A widely used antileishmanial agent with a different mechanism of action, primarily targeting the parasite’s cell membrane.
Pentamidine: Another antileishmanial agent that interferes with the parasite’s DNA and RNA synthesis.
Uniqueness: Antileishmanial agent-6 is unique due to its hydrazine-coupled pyrazole structure, which provides enhanced selectivity and potency against Leishmania parasites compared to other antileishmanial agents. Additionally, its ability to inhibit multiple molecular targets makes it a promising candidate for overcoming drug resistance in Leishmania .
特性
分子式 |
C24H26O8 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
propan-2-yl 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(E)-3-oxo-3-propan-2-yloxyprop-1-enyl]-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H26O8/c1-12(2)30-20(28)8-5-14-9-16-21(24(29)31-13(3)4)22(32-23(16)19(27)10-14)15-6-7-17(25)18(26)11-15/h5-13,21-22,25-27H,1-4H3/b8-5+ |
InChIキー |
OWCLAOWXZNPBOW-VMPITWQZSA-N |
異性体SMILES |
CC(C)OC(=O)/C=C/C1=CC2=C(C(=C1)O)OC(C2C(=O)OC(C)C)C3=CC(=C(C=C3)O)O |
正規SMILES |
CC(C)OC(=O)C=CC1=CC2=C(C(=C1)O)OC(C2C(=O)OC(C)C)C3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)
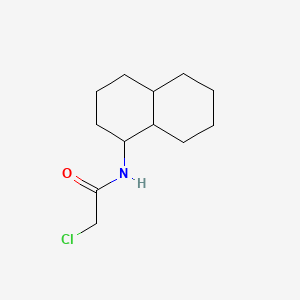
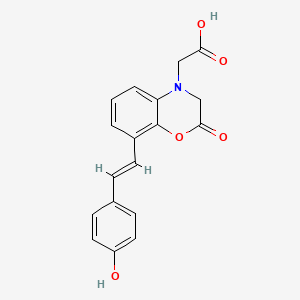
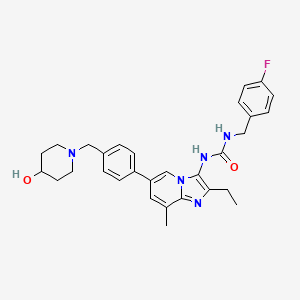
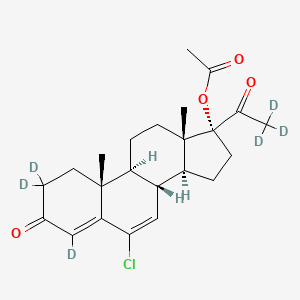

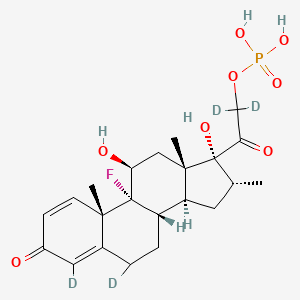



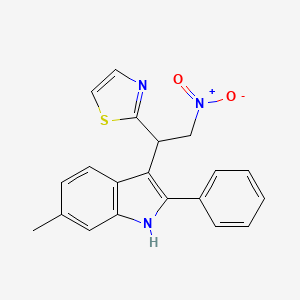

![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)

